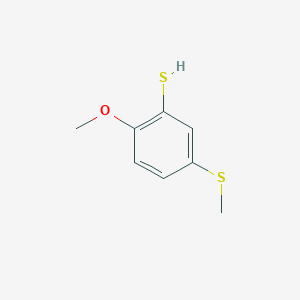5-Thiomethyl-2-methoxy-benzenethiol
CAS No.:
Cat. No.: VC17211983
Molecular Formula: C8H10OS2
Molecular Weight: 186.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10OS2 |
|---|---|
| Molecular Weight | 186.3 g/mol |
| IUPAC Name | 2-methoxy-5-methylsulfanylbenzenethiol |
| Standard InChI | InChI=1S/C8H10OS2/c1-9-7-4-3-6(11-2)5-8(7)10/h3-5,10H,1-2H3 |
| Standard InChI Key | MWTBGEISMVEHJC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)SC)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
-
Thiol group (-SH) at position 1, imparting reactivity typical of aromatic thiols.
-
Methoxy group (-OCH₃) at position 2, contributing electronic effects and steric hindrance.
-
Thiomethyl group (-SCH₃) at position 5, enhancing hydrophobic interactions and stability.
The interplay of these groups creates a molecule with unique electronic properties, as the electron-donating methoxy group and electron-withdrawing thiol moiety influence resonance structures .
Physicochemical Properties
While experimental data for 5-thiomethyl-2-methoxy-benzenethiol are scarce, analogous compounds offer predictive insights:
The thiomethyl group’s presence likely increases lipophilicity compared to 2-methoxybenzenethiol, impacting solubility and partitioning behavior .
Synthesis and Manufacturing Pathways
Diazotization and Thiolation
A plausible route involves modifying the synthesis of 2-methoxybenzenethiol :
-
Diazotization of 2-methoxyaniline: Treatment with NaNO₂ and HCl forms a diazonium salt.
-
Thiol introduction: Reaction with potassium ethyl xanthate (KSCSOEt) yields 2-methoxybenzenethiol.
-
Thiomethylation: Electrophilic substitution at position 5 using methyl disulfide (CH₃SSCH₃) under acidic conditions introduces the thiomethyl group .
This method parallels approaches described in patents for thiophenyl-acetanilide synthesis, where halogenated benzene solvents and inert atmospheres optimize yields .
Alternative Routes via Nucleophilic Aromatic Substitution
In a method adapted from benzimidazole thiol synthesis :
-
Nitration and reduction: 2-methoxy-nitrobenzene is reduced to the corresponding aniline.
-
Thiomethylation: Reaction with methanethiol (CH₃SH) in the presence of a Lewis acid (e.g., AlCl₃) introduces the -SCH₃ group.
-
Thiol deprotection: Removal of protective groups (e.g., trityl) yields the final product.
Key challenges include regioselectivity control and minimizing disulfide byproducts, necessitating precise temperature and catalyst optimization .
Functional Applications and Industrial Relevance
Flavor and Fragrance Industry
Analogous to 2-methoxybenzenethiol, which exhibits a "meaty, smoked sausage" aroma at 1 ppm , the thiomethyl variant may enhance savory flavor profiles. Its higher molecular weight could prolong olfactory persistence, making it valuable in premium food additives.
Pharmaceutical Intermediates
Thiophenyl hybrids, such as those derived from 2-methoxybenzenethiol, show acetylcholinesterase inhibition . The thiomethyl group’s electron-rich nature could improve binding affinity in neurodegenerative drug candidates, though in vivo studies are needed.
Materials Science
In polymer chemistry, thiol groups facilitate crosslinking via disulfide bonds. The methoxy and thiomethyl substituents may tailor thermal stability, as seen in sulfur-containing epoxy resins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume